N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide
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Overview
Description
N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide is a chemical compound with the molecular formula C12H19N2O.Br. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a cyano group attached to a furan ring, which is further connected to a diethylethanaminium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide typically involves the reaction of 5-cyano-2-furaldehyde with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting intermediate is then treated with hydrobromic acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with different nucleophiles.
Scientific Research Applications
N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide involves its interaction with specific molecular targets. The cyano group and furan ring play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can influence various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-Cyano-2-furyl)methyl]-N,N-dimethylethanaminium bromide
- N-[(5-Cyano-2-furyl)methyl]-N,N-diethylpropanaminium bromide
- N-[(5-Cyano-2-furyl)methyl]-N,N-diethylbutanaminium bromide
Uniqueness
N-[(5-Cyano-2-furyl)methyl]-N,N-diethylethanaminium bromide is unique due to its specific structural features, such as the presence of a diethylethanaminium group and a cyano-substituted furan ring. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(5-cyanofuran-2-yl)methyl-triethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N2O.BrH/c1-4-14(5-2,6-3)10-12-8-7-11(9-13)15-12;/h7-8H,4-6,10H2,1-3H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPVHSCOUGLAHQ-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC=C(O1)C#N.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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